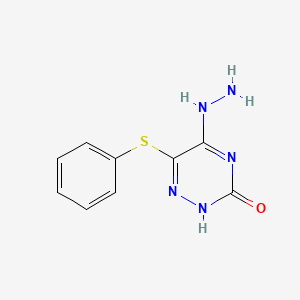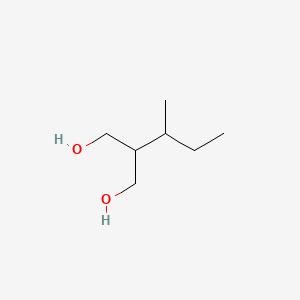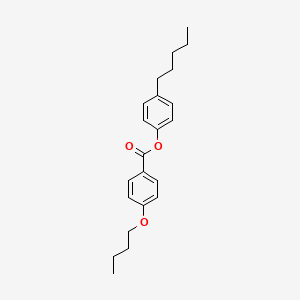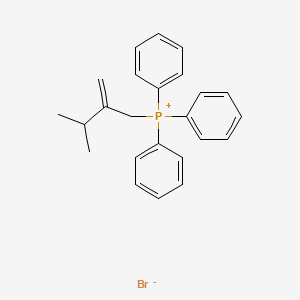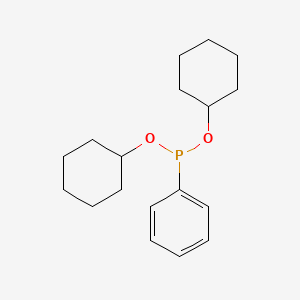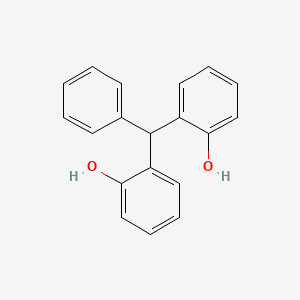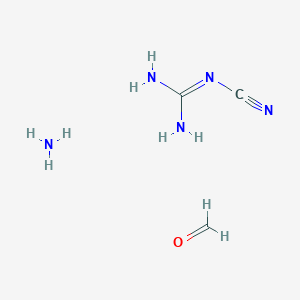
N-Cyanoguanidine--formaldehyde--ammonia (1/1/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Guanidine, cyano-, polymer with ammonia and formaldehyde: is a polymeric compound formed through the reaction of guanidine, cyano-, with ammonia and formaldehyde. This compound is known for its unique chemical properties and diverse applications in various fields, including chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of guanidine, cyano-, polymer with ammonia and formaldehyde typically involves the polymerization of guanidine, cyano-, with ammonia and formaldehyde under controlled conditions. The reaction is usually carried out in an aqueous medium at elevated temperatures to facilitate the polymerization process. The reaction conditions, such as temperature, pH, and concentration of reactants, are carefully controlled to achieve the desired polymer structure and properties.
Industrial Production Methods: In industrial settings, the production of this polymer involves large-scale reactors where the reactants are mixed and heated to initiate the polymerization process. The reaction is monitored to ensure consistent quality and yield of the polymer. The resulting polymer is then purified and processed into various forms, such as powders, granules, or solutions, depending on the intended application.
化学反応の分析
Types of Reactions: Guanidine, cyano-, polymer with ammonia and formaldehyde undergoes various chemical reactions, including:
Oxidation: The polymer can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the polymer’s structure and properties.
Substitution: The polymer can undergo substitution reactions where specific functional groups are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and alkylating agents, are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized polymer derivatives, while substitution reactions can introduce new functional groups into the polymer structure.
科学的研究の応用
Chemistry: In chemistry, guanidine, cyano-, polymer with ammonia and formaldehyde is used as a catalyst in various organic reactions. Its unique structure allows it to facilitate reactions such as polymerization and condensation.
Biology: In biological research, this polymer is used as a biocide due to its antimicrobial properties. It is effective against a wide range of microorganisms, making it valuable in medical and environmental applications.
Medicine: In medicine, the polymer is explored for its potential use in drug delivery systems. Its ability to form stable complexes with various drugs makes it a promising candidate for targeted drug delivery.
Industry: In industrial applications, the polymer is used in water treatment processes to remove heavy metals and other contaminants. Its high adsorption capacity makes it an effective material for purifying water.
作用機序
The mechanism of action of guanidine, cyano-, polymer with ammonia and formaldehyde involves its interaction with molecular targets and pathways. The polymer’s structure allows it to bind to specific molecules, altering their activity and function. For example, in antimicrobial applications, the polymer disrupts the cell membranes of microorganisms, leading to their death. In drug delivery, the polymer forms stable complexes with drugs, enhancing their stability and bioavailability.
類似化合物との比較
- Guanidine, cyano-, polymer with ammonium chloride and formaldehyde
- Guanidine, cyano-, polymer with 1,2-ethanediamine and formaldehyde
Comparison: Guanidine, cyano-, polymer with ammonia and formaldehyde is unique due to its specific polymer structure and properties. Compared to similar compounds, it offers distinct advantages in terms of stability, reactivity, and application versatility. For instance, its ability to form stable complexes with drugs makes it more suitable for drug delivery applications compared to other similar polymers.
特性
CAS番号 |
34728-25-1 |
|---|---|
分子式 |
C3H9N5O |
分子量 |
131.14 g/mol |
IUPAC名 |
azane;2-cyanoguanidine;formaldehyde |
InChI |
InChI=1S/C2H4N4.CH2O.H3N/c3-1-6-2(4)5;1-2;/h(H4,4,5,6);1H2;1H3 |
InChIキー |
OJICZAYYHVNMRD-UHFFFAOYSA-N |
正規SMILES |
C=O.C(#N)N=C(N)N.N |
関連するCAS |
67786-29-2 34728-25-1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


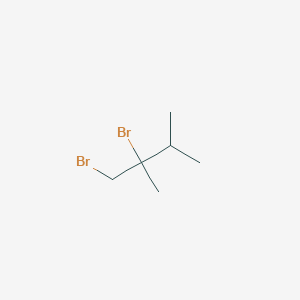
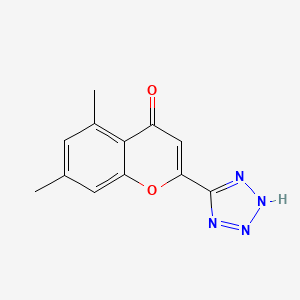
![Methyl N-acetyl-3-{5-[(E)-(4-bromophenyl)diazenyl]-2-[2-(4-bromophenyl)hydrazinylidene]-2H-imidazol-4-yl}alaninate](/img/structure/B14681819.png)
